5-Methoxy-2-methylisoindoline-1,3-dione
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Overview
Description
5-Methoxy-2-methylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds known for their significant biological and pharmaceutical properties Isoindoline-1,3-dione derivatives are commonly referred to as phthalimides and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoindoline-1,3-dione core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order carbonyl compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methoxy-2-methylisoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound with similar structural features.
N-Substituted isoindoline-1,3-diones: Derivatives with various substituents on the nitrogen atom.
Phthalimides: A broader class of compounds that includes isoindoline-1,3-dione derivatives.
Uniqueness
5-Methoxy-2-methylisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63196-45-2 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-methoxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11-9(12)7-4-3-6(14-2)5-8(7)10(11)13/h3-5H,1-2H3 |
InChI Key |
XBMAYZIUFPBRBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC |
Origin of Product |
United States |
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